4-Amino-5-carbamoyl-1,2-dimethyl-2,3-dihydro-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Amino-5-carbamoyl-1,2-dimethyl-2,3-dihydro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-carbamoyl-1,2-dimethyl-2,3-dihydro-1H-pyrazole-3-carboxylic acid can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-2-butanone with hydrazine hydrate to form 3,5-dimethylpyrazole. This intermediate is then subjected to further reactions to introduce the amino, carbamoyl, and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory conditions to industrial reactors, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-carbamoyl-1,2-dimethyl-2,3-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-Amino-5-carbamoyl-1,2-dimethyl-2,3-dihydro-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of inflammatory mediators or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3,5-dimethylpyrazole
- 5-Carbamoyl-3-methylpyrazole
- 1,2-Dimethyl-3-carboxypyrazole
Uniqueness
4-Amino-5-carbamoyl-1,2-dimethyl-2,3-dihydro-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications that may not be achievable with other similar compounds.
Properties
Molecular Formula |
C7H12N4O3 |
---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
4-amino-5-carbamoyl-1,2-dimethyl-3H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H12N4O3/c1-10-4(6(9)12)3(8)5(7(13)14)11(10)2/h5H,8H2,1-2H3,(H2,9,12)(H,13,14) |
InChI Key |
XOOPGOHENUPJNG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(=C(N1C)C(=O)N)N)C(=O)O |
Origin of Product |
United States |
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